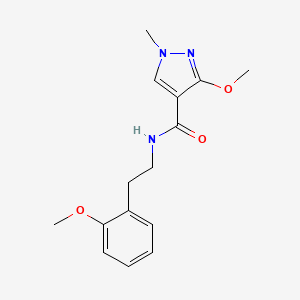

3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

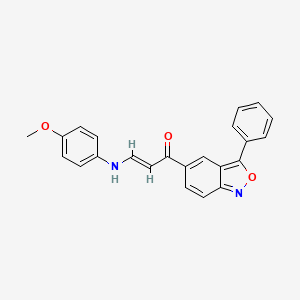

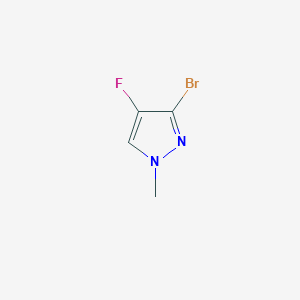

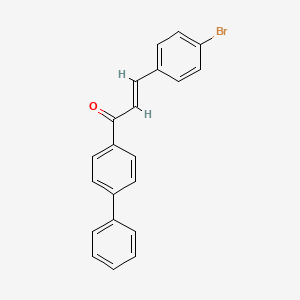

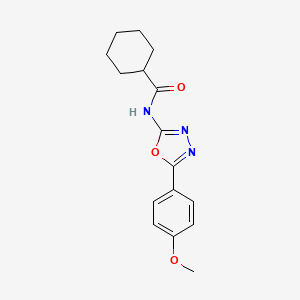

The compound "3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various pyrazole derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps with an overall yield of 1% . Another example is the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was characterized by various spectroscopic methods, indicating the complexity and thorough analysis required in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The X-ray crystal structure of a similar compound revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural details are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 3-methoxy-1-phenyl-2-pyrazolin-5-one reacts with different reagents to yield a variety of products, demonstrating the reactivity of the methoxy group at the 3-position of the pyrazole ring . These reactions are important for the modification and optimization of the biological properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can influence their practical applications. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Polarographic studies on a related compound provided insights into its reduction behavior in different pH conditions and solvent mixtures . These properties are critical for the development of pyrazole-based drugs and imaging agents.

Applications De Recherche Scientifique

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of pyrazole derivatives, including those similar to 3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide. For instance, Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the structures established through spectral data and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Molecular Interactions and Structural Analysis

Kumara et al. (2018) synthesized a novel pyrazole derivative, exploring its structural properties through X-ray diffraction studies and investigating its thermal stability and non-linear optical properties. This study enhances the understanding of molecular conformation and potential applications in materials science (Kumara, Kumar, Kumar, & Lokanath, 2018).

Application in Drug Discovery

Research into pyrazole compounds extends into drug discovery, where their binding affinities and potential as inhibitors or activators of biological targets are of interest. For example, the work by Degorce et al. (2016) on 3-quinoline carboxamides highlights the optimization of these molecules as selective inhibitors for ataxia telangiectasia mutated (ATM) kinase, showcasing the therapeutic potential of such compounds (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Herbicidal Activity

Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, and Hirai (2004) synthesized 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, evaluating their herbicidal activity and crop safety. This research demonstrates the potential agricultural applications of pyrazole derivatives, highlighting their effectiveness against various weeds while ensuring crop safety (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).

Propriétés

IUPAC Name |

3-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-18-10-12(15(17-18)21-3)14(19)16-9-8-11-6-4-5-7-13(11)20-2/h4-7,10H,8-9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJLYWBSSLCZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)